N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-14(16-4-3-15(25-16)12-5-6-23-9-12)8-19-18(22)11-1-2-13-17(7-11)24-10-20-13/h1-7,9-10,14,21H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECTJHEXJLARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the cross-coupling reactions. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The bithiophene unit is prone to oxidation under specific conditions. Thiophene rings can undergo electrochemical or chemical oxidation , forming oxidized derivatives such as thiophene sulfones or thiophene oxides. This reactivity is critical in organic electronics and materials science applications.
Amide Functional Group Reactions
The carboxamide group (-CONH2) participates in several reactions:
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Hydrolysis : Under acidic or basic conditions, the amide can hydrolyze to form a carboxylic acid and an amine .
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Coupling Reactions : The amide may engage in nucleophilic acyl substitution, potentially forming esters or other amide derivatives .
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Hydrogen Bonding : The amide group’s ability to form hydrogen bonds influences solubility and reactivity in polar environments.
Hydroxyethyl Group Reactivity
The 2-hydroxyethyl chain (-CH2CH2OH) enables multiple transformations:
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Oxidation : The primary alcohol can oxidize to a ketone or aldehyde using oxidizing agents (e.g., KMnO4, CrO3) .
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Esterification : Reaction with carboxylic acids or acid chlorides can yield ester derivatives .
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Nucleophilic Substitution : The hydroxyl group may undergo substitution with electrophiles (e.g., alkyl halides).
Coupling and Substitution Reactions
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Electrophilic Aromatic Substitution : The benzo[d]thiazole ring may undergo substitution at positions activated by electron-donating groups, though reactivity is typically lower than in benzene rings .
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Cross-Coupling : The presence of sulfur atoms in the bithiophene and thiazole moieties could facilitate metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
Hydrogen Bonding and Solubility Effects
The hydroxyethyl and carboxamide groups contribute to hydrogen bonding, enhancing solubility in polar solvents. This property is critical for applications in pharmaceuticals or materials science, where solubility and intermolecular interactions are key.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole core can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation by binding to their active sites . The bithiophene moiety can enhance the compound’s ability to interact with hydrophobic regions of proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-6-carboxamide substituted benzothiazoles: These compounds also feature a benzothiazole core with acetamido and carboxamide groups, but lack the bithiophene moiety.
Benzothiazole-2-carboxamide derivatives: These derivatives have similar structural features but differ in the substitution pattern on the benzothiazole ring.
Uniqueness
The combination of the benzothiazole core with the hydroxyethyl and bithiophene groups makes it a versatile compound with a broad range of applications .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₂₀N₂O₂S₂
- Molecular Weight : 372.5 g/mol
- CAS Number : 2194906-42-6
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit potent antimicrobial properties. The compound's structural features allow it to interact effectively with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
In a study assessing various benzothiazole compounds, derivatives similar to this compound demonstrated significant inhibitory effects against E. coli and S. aureus, with IC₅₀ values as low as 33 nM for some derivatives .
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties through mechanisms that may involve the inhibition of key signaling pathways such as PI3K and mTORC1. In vitro studies have shown that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells .
A comparative analysis of several benzothiazole compounds revealed that those with additional lipophilic substituents displayed enhanced antiproliferative activity, suggesting that structural modifications can significantly influence biological efficacy .
Antiviral Properties
Emerging studies have begun to explore the antiviral potential of benzothiazole derivatives. For instance, some compounds have shown activity against HIV by inhibiting viral replication through interference with viral enzymes . The exact mechanism remains under investigation, but it is believed that these compounds may disrupt the viral life cycle at multiple stages.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting key regulatory pathways involved in cell cycle progression.
- Viral Replication Interference : The compound may inhibit viral enzymes necessary for replication, thereby reducing viral load.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds featuring the bithiophene moiety exhibited superior activity compared to their non-bithiophene counterparts. This suggests that the incorporation of specific structural elements can enhance antimicrobial potency .
Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Notably, the compound was more effective against MCF-7 cells than against HCT116 cells, indicating selective activity based on cancer type .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling benzo[d]thiazole-6-carboxylic acid derivatives with a hydroxyethyl-bithiophene intermediate. Key steps include:
- Step 1 : Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
- Step 2 : Amide coupling with 2-([2,3'-bithiophen]-5-yl)-2-hydroxyethylamine under inert conditions (e.g., N₂ atmosphere) with a base like triethylamine .
- Optimization : Yields improve with controlled stoichiometry (1:1.2 acid-to-amine ratio), anhydrous solvents (e.g., DCM), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methods :
- NMR : ¹H/¹³C NMR to verify amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : Optional for resolving stereochemistry and solid-state packing (if single crystals are obtainable) .
Q. What preliminary biological screening assays are relevant for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s thiazole-thiophene motif .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Approach :
- Core Modifications : Replace the bithiophene unit with other heterocycles (e.g., furan, pyridine) to alter electronic properties .
- Side-Chain Variations : Introduce alkyl/aryl groups on the hydroxyethyl moiety to modulate lipophilicity and target binding .
- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent effects with activity .
Q. What mechanisms explain contradictory bioactivity data across different cell lines or assays?
- Resolution Strategies :
- Metabolic Stability : Assess compound degradation in cell culture media (LC-MS monitoring) .
- Membrane Permeability : Perform Caco-2 assays or PAMPA to evaluate transport efficiency .
- Target Selectivity : Use CRISPR-edited cell lines to validate on-target vs. off-target effects .
Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins), and what techniques validate these interactions?
- Methods :
- Fluorescence Quenching : Titrate the compound with BSA or DNA to study binding affinity (Stern-Volmer analysis) .
- Molecular Docking : Simulate binding poses with targets like topoisomerase II or tubulin (PDB ID: 1ZXM, 1SA0) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
Q. What strategies mitigate synthetic byproducts or low yields in large-scale reactions?
- Solutions :
- Catalysis : Use Pd-mediated cross-coupling (Suzuki, Stille) for bithiophene synthesis to reduce side reactions .
- Workflow Optimization : Employ flow chemistry for amide coupling to enhance reproducibility .
- Byproduct Analysis : LC-MS tracking to identify impurities (e.g., hydrolyzed carboxamide) and adjust reaction pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
